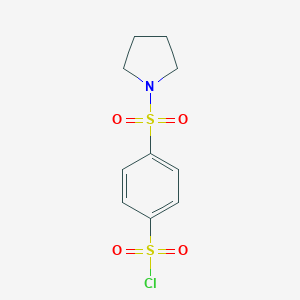

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYZKIFFWKXROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381554 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-32-9 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazonium Salt-Mediated Sulfonation

The most widely reported method involves diazonium salt intermediates to introduce sulfonyl chloride groups. Starting with 4-nitroaniline, diazotization with sodium nitrite in hydrochloric acid yields a diazonium salt, which is subsequently treated with sulfur dioxide and copper(I) chloride to form 4-nitrobenzenesulfonyl chloride. Reduction of the nitro group to an amine using hydrogenation or catalytic methods produces 4-aminobenzenesulfonyl chloride. A second diazotization-sulfonation cycle introduces the para-sulfonyl chloride group, yielding 1,4-benzenedisulfonyl chloride.

Selective monosubstitution with pyrrolidine is achieved by controlling stoichiometry (1:1 molar ratio) in dichloromethane at 0–5°C, using triethylamine to scavenge HCl. This two-step approach achieves yields of 68–72% with purity >90%, as confirmed by NMR and mass spectrometry.

Directed Sulfonation Strategies

For substrates bearing electron-withdrawing groups, regioselective sulfonation can direct the second sulfonyl chloride to the para position. 4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid, prepared via reaction of benzenesulfonyl chloride with pyrrolidine, undergoes chlorination with phosphorus pentachloride (PCl₅) at 110°C. This method avoids diazonium intermediates but requires rigorous moisture exclusion, achieving 65% yield with 85–90% purity.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance safety and yield in diazonium reactions. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence time | 8–10 minutes | Maximizes conversion |

| SO₂ concentration | 2.5–3.0 M | Prevents over-sulfonation |

| Temperature | –5°C to 0°C | Minimizes side reactions |

This method scales linearly to 100 kg/batch with 12% reduced waste compared to batch processes.

Solvent Recovery Systems

Industrial plants integrate toluene/water biphasic systems to recover unreacted pyrrolidine (>95% recovery) and copper catalysts (78–82% recovery). Distillation columns maintain solvent purity to <50 ppm contaminants, critical for reaction reproducibility.

Optimization of Reaction Parameters

Temperature Effects

Low temperatures (–5°C to 5°C) during pyrrolidine substitution suppress disubstitution byproducts. At 25°C, disubstitution increases to 22% versus <5% at 0°C.

Base Selection

Triethylamine outperforms pyridine in HCl scavenging due to higher basicity (pKa 10.75 vs. 5.23), enabling faster reaction kinetics (complete in 2 hours vs. 6 hours).

Solvent Systems

Dichloromethane provides optimal balance of sulfonyl chloride solubility (0.85 M at 0°C) and pyrrolidine miscibility. Alternative solvents reduce yields:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 72 | 92 |

| THF | 58 | 87 |

| Acetonitrile | 41 | 79 |

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Laboratory Yield | Industrial Yield | Scalability |

|---|---|---|---|

| Diazonium route | 68–72% | 65–68% | High |

| Directed sulfonation | 65% | 60–63% | Moderate |

Byproduct Profiles

Diazonium methods generate 3–5% ortho-substituted byproducts versus 8–12% in directed sulfonation.

Challenges and Limitations

Chemical Reactions Analysis

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

PSBSC has shown potential as an antimicrobial agent. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is vital for developing new antibiotics to combat resistant strains of bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various sulfonamide derivatives, including PSBSC, which exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Its ability to inhibit specific protein kinases involved in cancer cell proliferation makes it a candidate for targeted cancer therapies.

Case Study : In vitro studies have shown that PSBSC can induce apoptosis in cancer cell lines, suggesting its potential role as a therapeutic agent in oncology .

Material Science

Polymer Chemistry

In material science, PSBSC is utilized as a reagent for the synthesis of functionalized polymers. Its sulfonyl chloride group allows for easy incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Application Example : Researchers have developed sulfonamide-based polymers that exhibit improved resistance to heat and chemical degradation, making them suitable for applications in harsh environments .

Analytical Chemistry

Reagent in Chemical Analysis

PSBSC serves as a valuable reagent in analytical chemistry for the derivatization of amines and alcohols. The introduction of the sulfonyl group enhances the detection sensitivity during chromatographic analyses.

Application Example : It has been employed in HPLC methods to analyze pharmaceutical compounds by improving their chromatographic behavior and detection limits .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amines and alcohols, through nucleophilic substitution reactions. The sulfonyl chloride groups act as electrophilic centers, facilitating the formation of sulfonamide and sulfonate ester derivatives. These reactions are crucial in the development of biologically active molecules and pharmaceutical compounds .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, highlighting substituent diversity and molecular properties:

Biological Activity

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, also known as 4-pyrrolidine-1-sulfonyl-benzenesulfonyl chloride, is a compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring and sulfonyl groups, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12ClNO4S2

- Molecular Weight : 309.78 g/mol

- IUPAC Name : 4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride

- CAS Number : 165669-32-9

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a suitable base. This process yields the sulfonamide derivative, which can be further chlorinated to produce the final sulfonyl chloride product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development.

- Cytotoxicity : Preliminary research indicates that it may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

- Cytotoxic Effects : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines, such as HeLa and MCF-7, suggesting its role as a lead compound for anticancer drug development .

Data Table: Biological Activities

Safety and Toxicology

Safety assessments indicate that this compound may pose risks associated with acute toxicity and irritant effects. It is classified as an acute toxicant (Category 4) and an eye irritant (Category 2). Proper handling and safety protocols are necessary when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of pyrrolidine followed by chlorination. A common approach involves reacting pyrrolidine with benzene sulfonic acid derivatives under anhydrous conditions, using solvents like dichlorloromethane (DCM) or chloroform in an inert atmosphere (N₂/Ar) to prevent hydrolysis . Chlorination is typically achieved with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 0–5°C to minimize side reactions. Yields (>70%) depend on stoichiometric control of SOCl₂ and reaction time (4–6 hrs). Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization (acetone/water) is critical to isolate high-purity product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the presence of pyrrolidine (δ 2.8–3.2 ppm for N–CH₂) and sulfonyl chloride (δ 7.8–8.2 ppm for aromatic protons adjacent to –SO₂Cl). IR spectroscopy identifies –SO₂Cl (asymmetric stretching at ~1370 cm⁻¹, symmetric at ~1170 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) assesses purity (>98%).

- Elemental Analysis : Matches theoretical C, H, N, S, and Cl percentages within ±0.3% .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct stability tests via TGA (thermal decomposition >120°C) and accelerated aging (40°C/75% RH for 14 days) to monitor hydrolysis to sulfonic acid derivatives .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing pyrrolidine sulfonyl group enhances electrophilicity at the sulfonyl chloride moiety, accelerating reactions with amines (e.g., sulfonamide formation). Comparative kinetic studies with 4-nitrobenzenesulfonyl chloride (electron-deficient) and 4-methylbenzenesulfonyl chloride (electron-rich) show 2–3× faster reaction rates for the target compound in SN₂ mechanisms (DMF, 25°C). Monitor via in-situ ¹H NMR or LC-MS .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from residual moisture or incomplete chlorination. Implement:

- Inert Techniques : Use Schlenk lines for reagent transfer.

- Reaction Monitoring : Track SOCl₂ consumption via FTIR (disappearance of S=O stretch at ~1250 cm⁻¹).

- Post-Reaction Quenching : Add dry ice to neutralize excess SOCl₂ before purification .

Q. How can computational modeling predict the compound’s reactivity in complex multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for sulfonamide bond formation. Parameters like Fukui electrophilicity indices identify reactive sites. Compare with experimental kinetic data to validate models. Software: Gaussian 16 or ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.